molecular formula C6H8ClN3O B13807526 Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)-

Cat. No.: B13807526
M. Wt: 173.60 g/mol
InChI Key: DJDXEISXRYTKEF-UHFFFAOYSA-N
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Description

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- is a chemical compound with the molecular formula C6H8ClN3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an imidazole ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- typically involves the reaction of 2-chloroacetamide with 1H-imidazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can bind to metal ions or active sites in enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-chloro-N-(1H-imidazol-2-ylmethyl)- is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-N-(1H-imidazol-2-ylmethyl)acetamide

InChI

InChI=1S/C6H8ClN3O/c7-3-6(11)10-4-5-8-1-2-9-5/h1-2H,3-4H2,(H,8,9)(H,10,11)

InChI Key

DJDXEISXRYTKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNC(=O)CCl

Origin of Product

United States

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